N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; (2S)-2-hydroxybutanedioic acid is systematically named according to IUPAC guidelines as follows:
- Base component : (Z)-N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
- Counterion : (2S)-2-hydroxybutanedioic acid (L-malic acid).
The full IUPAC name reflects the Z-configuration of the exocyclic double bond linking the pyrrole and indole moieties, the stereospecific (S)-configuration of the malate counterion, and the substitution patterns on both heterocyclic systems. Structurally, the molecule comprises:
- A 2,4-dimethyl-1H-pyrrole-3-carboxamide core.
- A (Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl substituent at the 5-position of the pyrrole ring.
- A 2-(diethylamino)ethyl side chain attached to the carboxamide group.
- A (2S)-2-hydroxybutanedioate ion paired via salt formation.
Key structural features are represented in the SMILES notation:
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
The InChIKey LBWFXVZLPYTWQI-HBPAQXCTSA-N further encodes the stereochemical and connectivity details.
Molecular Formula and Weight Analysis
The molecular formula and weight are derived from the stoichiometry of the base and counterion:
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base | C₂₂H₂₇FN₄O₂ | 398.47 |
| Malate ion | C₄H₆O₅ | 134.09 |
| Combined | C₂₆H₃₃FN₄O₇ | 532.56 |
Table 1. Molecular composition breakdown. Values computed using PubChem’s atomic mass data.
Properties
Molecular Formula |
C26H33FN4O7 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChI Key |
LBWFXVZLPYTWQI-WNQIDUERSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Formylpyrrole Derivatives with 5-Fluoro-2-Oxindole
The core synthetic strategy involves condensing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl)amide with 5-fluoro-1,3-dihydro-2-oxoindole. Early methods employed pyrrolidine as a base catalyst in toluene under reflux (110–120°C), achieving yields of 78–85%. However, pyrrolidine’s toxicity and cost prompted alternatives.
Improved Catalytic Systems :
One-Pot Synthesis Strategies
Recent advancements enable single-reactor synthesis:
- Malate Salt Formation In Situ : Combining 5-formylpyrrole, 5-fluoro-2-oxindole, and L-malic acid in methanol at 25–30°C directly yields sunitinib malate with >99.5% purity.
- Acid-Catalyzed Decarboxylation : Using Vilsmeier-Haack formylation (POCl₃/DMF) on 3,5-dimethyl-1H-pyrrole-4-carbethoxy-2-carboxylic acid generates the 5-formyl intermediate, which is then amidated and condensed.
Salt Formation and Polymorph Control
Crystallization of Sunitinib Malate
Sunitinib free base is converted to its malate salt via acid-base reaction. Key methods include:
- Solvent-Antisolvent Crystallization : Dissolving sunitinib in methyl isobutyl ketone (MIBK) and adding L-malic acid precipitates Form I crystals (thermodynamically stable).
- Direct Precipitation : Refluxing sunitinib with malic acid in n-butanol/water mixtures yields >99% pure malate salt.
Critical Parameters :
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Temperature | 20–75°C | Prevents amorphization |
| Solvent Ratio (MIBK:Water) | 3:1 | Enhances crystal size |
| Stirring Time | 1–6 hours | Reduces impurities |
Industrial-Scale Optimization
Cost-Effective Reagent Substitution
Purity Enhancement Techniques
- Charcoalization : Treating intermediates with activated charcoal removes colored impurities, increasing HPLC purity to 99.7%.
- Countercurrent Extraction : Using dichloromethane-methanol (5% v/v) minimizes residual catalysts.
Comparative Analysis of Preparation Methods
Challenges and Solutions
Polymorphic Consistency
Form I malate is preferred for stability. Strategies to suppress alternative polymorphs:
- Seeding with Form I Crystals : Ensures uniform nucleation.
- Controlled Cooling Rates : 0.5°C/min cooling prevents metastable forms.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
Scientific Research Applications
Clinical Applications
Sunitinib is primarily indicated for the treatment of:
- Metastatic Renal Cell Carcinoma (mRCC) : Approved by the FDA in 2006, Sunitinib has shown significant efficacy in prolonging progression-free survival in patients with mRCC.
- Gastrointestinal Stromal Tumors (GISTs) : It is effective for patients who are intolerant to imatinib or have developed resistance to it.
- Pancreatic Neuroendocrine Tumors (pNETs) : Sunitinib has been used as a treatment option for pNETs, demonstrating improved outcomes compared to placebo.
Case Study 1: Metastatic Renal Cell Carcinoma
In a clinical trial involving 750 patients with mRCC, those treated with Sunitinib exhibited a median progression-free survival of 11 months compared to 5 months for those receiving interferon-alpha. The overall response rate was 31%, indicating its effectiveness in managing advanced disease .
Case Study 2: Gastrointestinal Stromal Tumors
A study assessed the efficacy of Sunitinib in GIST patients resistant to imatinib. The results showed a partial response rate of 27%, with a median duration of response lasting over 8 months .
Research Findings
Recent studies have explored the potential off-label uses of Sunitinib, including its effects on other malignancies and its role in combination therapies. For instance, research indicates that combining Sunitinib with immune checkpoint inhibitors may enhance antitumor responses .
Data Table: Efficacy Summary
| Cancer Type | FDA Approval | Median Progression-Free Survival | Overall Response Rate |
|---|---|---|---|
| Metastatic Renal Cell Carcinoma | Yes | 11 months | 31% |
| Gastrointestinal Stromal Tumors | Yes | Not specified | 27% |
| Pancreatic Neuroendocrine Tumors | Yes | Not specified | Not specified |
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features :
- Mechanism : Blocks ATP-binding pockets of kinase domains, inhibiting angiogenesis and tumor proliferation .
- Clinical Relevance: Approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) .
- Physicochemical Properties : The malate salt form improves aqueous solubility (critical for oral bioavailability) and reduces hygroscopicity compared to the free base .
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Structural and Functional Comparison of Key Compounds
Key Findings from Comparative Studies
Impact of Salt Formation
- The malate salt of SU11248 () exhibits superior crystallinity (XRD peaks at 13.2° and 24.2° 2θ) and stability compared to amorphous forms .
- In contrast, the maleate salt of a related compound () shows non-hygroscopic properties but lower solubility in acidic conditions, highlighting the critical role of counterion selection .
Substituent Effects on Potency
- Chloro vs. Fluoro Groups : Compound 14o () replaces the 5-fluoroindole with a chloro substituent, reducing kinase affinity due to decreased electron-withdrawing effects .
- Side Chain Modifications: The diethylaminoethyl group in SU11248 enhances cellular permeability and target engagement compared to morpholinylpropyl derivatives (e.g., ), which show reduced bioavailability .
Pharmacokinetic and Formulation Considerations
- SU11248 Malate : Achieves 70–80% oral bioavailability due to optimized salt form, whereas the free base requires lipid-based formulations .
- Hygroscopicity : Amorphous forms () are prone to moisture absorption, leading to stability issues during storage. Crystalline ε-modifications () mitigate this problem .
Biological Activity
N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, commonly referred to as a derivative of sunitinib, is a compound with significant biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 398.474 Da. It is classified as a kinase inhibitor, specifically targeting receptor tyrosine kinases involved in tumor growth and angiogenesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.474 Da |
| Chemical Structure | Chemical Structure |
The primary mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and RET. By blocking these pathways, the compound effectively reduces tumor cell proliferation and induces apoptosis in sensitive cancer cell lines.
Key Mechanistic Insights:
- Inhibition of MAPK/ERK Pathway : The compound has been shown to significantly reduce the activity of the MAPK/ERK signaling pathway in breast cancer cell lines expressing RET .
- Impact on Tumor Microenvironment : By inhibiting angiogenesis through VEGFR blockade, it alters the tumor microenvironment, leading to decreased blood supply and nutrient delivery to tumors .
Case Studies
-
Breast Cancer : In preclinical studies, treatment with this compound resulted in reduced RET phosphorylation and activation in patient-derived xenografts (PDXs), leading to notable tumor regression .
Study Type Findings Preclinical Reduction in RET phosphorylation Patient-Derived Significant tumor regression observed - Other Solid Tumors : The compound has shown promise in various solid tumors where RET fusions are present. In vitro studies demonstrated cytotoxic effects on cells harboring specific RET mutations .
Pharmacokinetics and Toxicity
The pharmacokinetic profile indicates that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. However, potential toxicities include effects on normal tissues expressing similar RTKs, necessitating careful monitoring during clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
